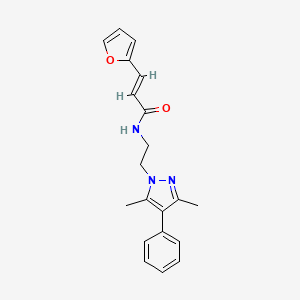

(E)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-15-20(17-7-4-3-5-8-17)16(2)23(22-15)13-12-21-19(24)11-10-18-9-6-14-25-18/h3-11,14H,12-13H2,1-2H3,(H,21,24)/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUMEQUGDVMPMX-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C=CC2=CC=CO2)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1CCNC(=O)/C=C/C2=CC=CO2)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-4-phenylhydrazine with an appropriate diketone under acidic conditions.

Attachment of the ethyl linker: The pyrazole derivative is then reacted with an ethyl halide to introduce the ethyl linker.

Formation of the acrylamide moiety: The final step involves the reaction of the intermediate with furan-2-carboxaldehyde and acrylamide under basic conditions to form the desired compound.

Industrial Production Methods:

Types of Reactions:

Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products:

Oxidation: Oxidized furan derivatives.

Reduction: Amino derivatives of the acrylamide moiety.

Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

Chemistry

In the field of chemistry, (E)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide serves as an essential building block for synthesizing more complex organic compounds. Its unique structural features enable researchers to explore new chemical reactions and develop innovative materials.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens. This compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is attributed to its ability to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests possible applications in treating inflammatory diseases like arthritis.

Anticancer Properties

Preliminary studies suggest that pyrazole derivatives can induce apoptosis in cancer cells or cause cell cycle arrest. This compound's unique structure may enhance its efficacy as an anticancer agent, warranting further investigation into its therapeutic potential.

Medicine

Due to its unique structural characteristics, this compound is being explored for drug development. Its interactions with specific biological targets may lead to novel therapeutic agents for various diseases.

Industry

In industrial applications, this compound may be utilized in the development of new materials or act as a catalyst in specific chemical reactions. Its unique properties can enhance the performance of materials used in various applications.

Case Studies and Research Findings

Several studies have investigated the biological activities and potential applications of this compound:

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of pyrazole exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Study 2: Anti-inflammatory Effects

Research focused on the anti-inflammatory properties revealed that this compound could inhibit COX enzymes effectively, suggesting its potential use in treating inflammatory conditions .

Case Study 3: Anticancer Efficacy

In vitro tests showed that this compound could induce apoptosis in human cancer cell lines, indicating promising anticancer activity. Further studies are required to elucidate the underlying mechanisms .

Mechanism of Action

The mechanism of action of (E)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and furan rings. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Pyrazole-Acetamide Derivatives

Example Compound : N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide ()

- Structural Differences :

- Core : Both compounds share a pyrazole ring, but the target molecule lacks the 3-oxo group present in the analog.

- Linker/Substituents : The target compound uses an ethyl-acrylamide linker, whereas the analog has a direct acetamide bond.

- Aromatic Groups : The furan-2-yl group in the target contrasts with the phenyl group in the analog.

- The furan-2-yl group introduces a smaller, oxygen-containing heterocycle, which could alter solubility and metabolic stability compared to the phenyl group .

Naphthofuran-Pyrazole Hybrids ()

Example Compounds : N-((3-(Naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives

- Structural Differences :

- The target’s simpler furan group could improve bioavailability while retaining heterocyclic reactivity .

Comparison with and

- Reagents : uses acetylacetone, phenylhydrazine, and naphthofuran precursors, while employs carbodiimide-mediated amide coupling.

- Yields : reports moderate yields (50–70%) for analogous amide formations, suggesting similar efficiency for the target compound’s synthesis .

Crystallographic and Hydrogen-Bonding Analysis

- Target Compound: No crystallographic data is available, but its acrylamide group likely participates in N–H···O and C=O···H–C interactions, similar to the R22(10) graph set motifs observed in .

- Analog () : Exhibits N–H···O and C–H···O interactions, forming dimeric structures. The E-configuration in the target may enforce a planar acrylamide group, enhancing intermolecular interactions .

Biological Activity

(E)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by various studies and findings.

Compound Overview

- IUPAC Name : (E)-N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide

- Molecular Formula : CHNO

- Molecular Weight : 335.4 g/mol

The mechanism of action of this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of the pyrazole and furan rings suggests potential interactions that could modulate various biochemical pathways, leading to its observed biological effects .

1. Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For example, studies have shown that pyrazole derivatives can inhibit the proliferation of various cancer cell lines, including lung (H460), colon (HT29), and liver (SMMC7721) cancer cells . The anticancer mechanism may involve apoptosis induction and cell cycle arrest.

2. Antimicrobial Activity

The compound's antimicrobial properties have been explored through various studies. It has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains. The Minimum Inhibitory Concentration (MIC) values for some tested strains are summarized in the table below:

| Microorganism | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 13.40 |

| Candida albicans | 16.69 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

3. Anti-inflammatory Activity

The anti-inflammatory effects of similar pyrazole derivatives have also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to their therapeutic potential in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds, providing insights into their biological activities:

- Synthesis and Characterization : A study synthesized various pyrazole derivatives and evaluated their biological activities, noting that structural modifications significantly influenced their potency against cancer cell lines .

- Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinities of these compounds to target proteins involved in cancer progression and inflammation, providing a theoretical basis for their biological activity.

- In Vivo Studies : Preliminary in vivo studies have indicated that certain derivatives exhibit promising results in reducing tumor size in animal models, further supporting their potential as anticancer agents .

Q & A

Q. What are the optimal synthetic routes for (E)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide, and how are intermediates characterized?

The synthesis involves multi-step organic reactions, including:

- Pyrazole preparation : Reacting acetylacetone with hydrazine hydrate under acidic conditions to form 3,5-dimethyl-1H-pyrazole .

- Acrylamide coupling : Using 3-(furan-2-yl)acryloyl chloride to react with a pyrazole-ethylamine intermediate under basic conditions .

- Purification : Techniques like High-Performance Liquid Chromatography (HPLC) ensure purity, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm structural integrity .

Q. How is the molecular geometry of this compound validated experimentally?

X-ray crystallography is the gold standard for determining 3D conformation. The SHELX suite (e.g., SHELXL) refines crystal structures by analyzing diffraction data, resolving bond lengths, angles, and hydrogen-bonding networks . For example, intermolecular N–H···O interactions in similar acrylamides form R₂²(10) graph-set motifs, critical for understanding packing behavior .

Q. What preliminary biological activities are associated with this compound?

The furan and pyrazole moieties suggest antimicrobial potential. Pyrazole derivatives exhibit antibiofilm activity, while acrylamide groups enable interactions with microbial enzymes or receptors . Initial assays might include:

- Antimicrobial testing : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria.

- Cytotoxicity screening : MTT assays on mammalian cell lines to evaluate therapeutic indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?

SAR strategies involve:

- Substituent modification : Replacing the thiophene or phenyl groups with electron-withdrawing/donating groups (e.g., nitro, methoxy) to alter electronic properties .

- Stereochemical tuning : Introducing (Z)-isomers to compare binding affinity differences . Computational tools like molecular docking predict interactions with targets (e.g., bacterial sortase A), guiding synthetic prioritization .

Q. What computational methods predict reaction outcomes and resolve data contradictions?

Discrepancies in synthesis yields or bioactivity often arise from:

- Reaction condition variability : Temperature or solvent effects on nucleophilic substitution rates .

- Isomerization risks : Unintended (Z)-isomer formation during acrylamide coupling, detected via ¹H-NMR (J = 12–16 Hz for trans coupling) . Density Functional Theory (DFT) models transition states to predict regioselectivity, while PASS software forecasts biological activity profiles .

Q. How do hydrogen-bonding patterns influence crystallographic packing and material properties?

Hydrogen bonds (e.g., N–H···O) stabilize crystal lattices and dictate solubility. Graph-set analysis (e.g., Etter’s rules) classifies motifs like chains (C(4)) or rings (R₂²(8)), impacting mechanical stability and polymorphism risks . For example, weak C–H···O interactions in related pyrazole-acetamides link dimers into supramolecular arrays .

Q. What strategies address low yields in multi-step syntheses?

- Retrosynthetic optimization : Prioritize steps with high atom economy (e.g., one-pot reactions for pyrazole-ethylamine intermediates) .

- Catalyst screening : Palladium catalysts for Heck couplings improve acrylamide formation efficiency .

- In-line analytics : Real-time HPLC monitoring identifies side products early .

Methodological Tables

Table 1. Key Characterization Techniques

Table 2. Computational Tools for SAR

| Tool | Function | Output Example |

|---|---|---|

| Molecular Docking (AutoDock) | Predicts binding affinity to Sortase A | ΔG = -8.2 kcal/mol |

| DFT (Gaussian) | Models transition states for acrylamide formation | Activation energy ≈ 25 kcal/mol |

| PASS Online | Forecasts antimicrobial activity probability | Pa (antimicrobial) = 0.72 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.